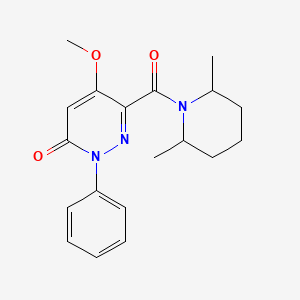

6-(2,6-dimethylpiperidine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one

Description

6-(2,6-Dimethylpiperidine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a bicyclic core structure with distinct substituents:

- 2-Phenyl substituent: Introduces steric bulk and lipophilicity, which may improve membrane permeability.

- 6-(2,6-Dimethylpiperidine-1-carbonyl): A bulky, conformationally constrained acyl group that could modulate selectivity in receptor binding.

Properties

IUPAC Name |

6-(2,6-dimethylpiperidine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-13-8-7-9-14(2)21(13)19(24)18-16(25-3)12-17(23)22(20-18)15-10-5-4-6-11-15/h4-6,10-14H,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZMGFJWDNZWJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2,6-Dimethylpiperidine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H20N4O2

- Molecular Weight : 288.35 g/mol

- CAS Number : 953892-79-0

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties by modulating neurotransmitter systems, particularly enhancing GABAergic transmission. This effect is crucial in managing epilepsy and seizure disorders .

- Inhibition of Enzymatic Activity : Compounds with similar structural motifs have been shown to inhibit enzymes involved in inflammatory pathways, suggesting a potential role in anti-inflammatory therapies .

- Interaction with Receptors : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurochemical pathways that regulate mood and anxiety .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds and their potential implications for this compound:

Case Studies

- Anticonvulsant Efficacy : A study evaluated the anticonvulsant properties of a series of semicarbazones related to the compound . Results indicated that these compounds significantly reduced seizure frequency in animal models, highlighting their potential for treating epilepsy without neurotoxicity .

- Inflammation Models : In vitro studies showed that derivatives of this compound inhibited the production of inflammatory mediators in macrophages, suggesting potential applications in treating chronic inflammatory diseases .

- Neuroprotection : A recent investigation into neuroprotective effects demonstrated that compounds with similar structures could mitigate oxidative stress-induced neuronal damage, providing insights into their role in neurodegenerative disorders .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 6-(2,6-dimethylpiperidine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one exhibit promising anticancer properties. For instance, the structural analogs have been evaluated for their ability to inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, which play a crucial role in tumor growth and angiogenesis. In vitro studies have demonstrated that these compounds can significantly reduce tumor cell proliferation in various cancer models, suggesting their potential as novel anticancer agents .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of pyridazinone derivatives. The compound has been investigated for its ability to prevent neuronal damage in models of cerebral ischemia. It appears to modulate pathways involved in oxidative stress and inflammation, thereby offering a protective effect against neurodegenerative conditions .

Cardiovascular Applications

The compound's potential in treating cardiovascular diseases has also been explored. Its ability to modulate vascular tone and prevent vasospasm makes it a candidate for developing therapeutics aimed at conditions like stroke or transient ischemic attacks. The pharmacological profile indicates that it may act on specific receptors involved in vascular regulation .

Case Study 1: Antitumor Efficacy

In a preclinical trial involving xenograft models of bladder cancer, a structurally related compound demonstrated significant antitumor activity by inhibiting FGFR signaling pathways. This study highlights the potential of pyridazinone derivatives like this compound as effective treatments for cancers characterized by FGFR overexpression .

Case Study 2: Neuroprotection in Ischemic Models

A study investigating the neuroprotective effects of similar compounds showed that administration prior to induced ischemia resulted in reduced neuronal death and improved functional outcomes in animal models. The mechanism was attributed to the modulation of inflammatory responses and enhancement of antioxidant defenses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Core Diversity: The target compound’s pyridazinone core differs from pyridine (19c) and triazolo-triazinone (4) systems, impacting electronic properties and hydrogen-bonding capacity.

Substituent Effects: The 5-methoxy group in the target compound contrasts with the 5-chloro group in 3a-3h, suggesting reduced electrophilicity and altered metabolic stability.

Table 2: Inferred Properties Based on Structural Analogies

Key Findings:

- Electronic Effects : The electron-donating methoxy group in the target compound may stabilize positive charges in binding pockets, unlike electron-withdrawing chloro substituents in 3a-3h .

- Biological Relevance: Pyridazinones are known for kinase inhibition, while pyridine derivatives like 19c target DHODH . The target compound’s acylated piperidine moiety may mimic natural substrates in enzymatic assays.

Q & A

Q. Example Table: Key NMR Assignments

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Pyridazinone C=O | ~160-170 (C) | - | Carbonyl carbon |

| Methoxy (-OCH) | ~3.8-4.0 (H) | Singlet | OCH protons |

How can conflicting NMR or crystallographic data be resolved during structural analysis?

Advanced

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

- 2D NMR (COSY, HSQC, HMBC) : Correlate proton and carbon signals to resolve overlapping peaks .

- Variable-Temperature NMR : Identify conformational flexibility or tautomeric equilibria.

- High-Resolution Crystallography : Use SHELX programs to refine structures against twinned or high-resolution data.

- Computational Chemistry : Compare experimental data with DFT-optimized structures.

What synthetic routes are effective for preparing this compound?

Basic

The synthesis involves multi-step strategies:

Core Pyridazinone Formation : Condensation of hydrazine derivatives with diketones or via cyclization of substituted acrylates.

Piperidine Carbonylation : React 2,6-dimethylpiperidine with activated carbonyl agents (e.g., phosgene analogs) .

Methoxy and Phenyl Functionalization : Use Ullmann coupling or nucleophilic aromatic substitution.

Q. Example Table: Reaction Optimization Parameters

| Step | Reagents | Temp (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Hydrazine, diketone | 80 | EtOH | 65-75 |

| 2 | 2,6-dimethylpiperidine, triphosgene | 0-5 | DCM | 50-60 |

How can reaction yields be improved in multi-step syntheses with sensitive intermediates?

Q. Advanced

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for amine intermediates to prevent side reactions.

- Low-Temperature Reactions : Maintain ≤5°C during carbonylations to minimize decomposition .

- Purification : Employ flash chromatography (silica gel, gradient elution) or recrystallization (e.g., ethyl acetate/hexane).

- Real-Time Monitoring : Use TLC or inline IR spectroscopy to track intermediate stability.

How is X-ray crystallography applied to resolve the compound’s crystal structure?

Q. Basic

Q. Example Table: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2/c |

| R (I > 2σ(I)) | 0.042 |

| CCDC Deposit | XXXX |

What experimental designs assess the compound’s bioactivity and mechanism?

Q. Advanced

- Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify target affinity (e.g., enzymes, receptors) .

- Cellular Models : Dose-response studies in cancer cell lines (IC determination) with controls for cytotoxicity.

- Molecular Dynamics (MD) Simulations : Predict binding modes using AutoDock or GROMACS.

Q. Example Table: Bioactivity Data

| Assay | Target | IC (μM) | Model |

|---|---|---|---|

| Kinase Inhibition | EGFR | 0.12 ± 0.03 | A549 cells |

| Antibacterial | S. aureus | 8.5 ± 1.2 | MIC assay |

How are stability studies designed for this compound under varying pH conditions?

Q. Basic

- Buffer Preparation : Use ammonium acetate (pH 6.5) or phosphate buffers (pH 2-8) .

- Accelerated Degradation : Incubate at 40°C/75% RH for 4 weeks.

- Analytical Monitoring : HPLC-PDA to track degradation products; LC-MS for structural identification.

How do researchers address discrepancies in bioactivity data across assay models?

Q. Advanced

- Assay Validation : Standardize protocols (e.g., ATP levels in cell viability assays).

- Comparative Analysis : Use statistical tools (ANOVA, Tukey’s test) to evaluate inter-assay variability .

- Meta-Analysis : Aggregate data from orthogonal assays (e.g., enzymatic vs. cellular) to identify false positives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.